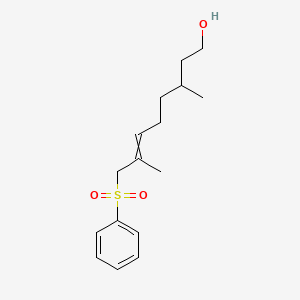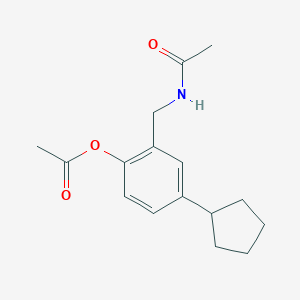![molecular formula C28H28N2O3 B14379111 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid CAS No. 89839-00-9](/img/structure/B14379111.png)
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid is a synthetic compound that features an imidazole ring substituted with three phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a versatile heterocyclic structure known for its presence in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid typically involves the formation of the imidazole ring followed by the attachment of the heptanoic acid chain. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific conditions for synthesizing this compound may involve the use of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable methods that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the phenyl groups or the imidazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5-Triphenyl-1H-imidazole: A simpler imidazole derivative with similar structural features.
2,4,5-Triphenyl-1H-imidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid is unique due to the presence of the heptanoic acid chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89839-00-9 |
|---|---|
Formule moléculaire |
C28H28N2O3 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
7-(1,4,5-triphenylimidazol-2-yl)oxyheptanoic acid |
InChI |
InChI=1S/C28H28N2O3/c31-25(32)20-12-1-2-13-21-33-28-29-26(22-14-6-3-7-15-22)27(23-16-8-4-9-17-23)30(28)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2,(H,31,32) |
Clé InChI |
VUUAPLHTNQCAJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
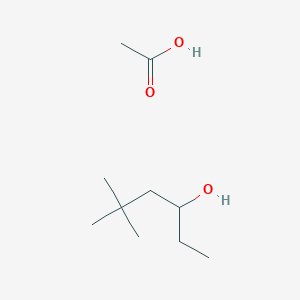
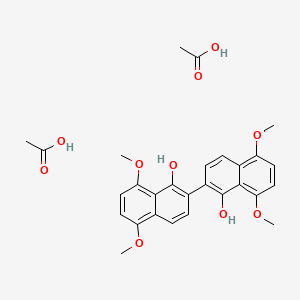
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)

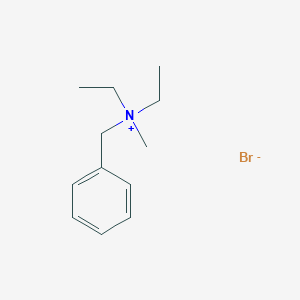
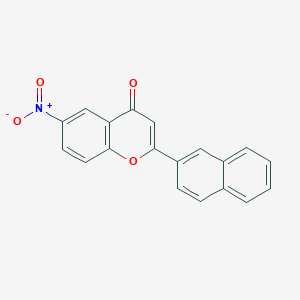

![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
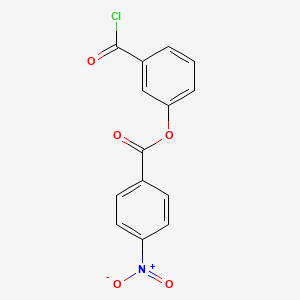
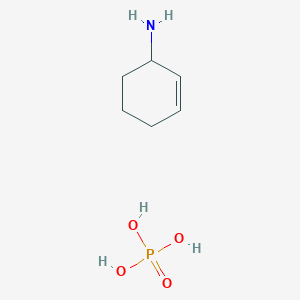
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
